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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization
of (1-Methyl-1H-indazol-4-YL)methanol. Due to the limited availability of direct experimental
data for this specific N-methylated derivative, this document presents a detailed analysis of the
spectroscopic data for the parent compound, (1H-indazol-4-YL)methanol, and offers predicted
spectroscopic characteristics for the target molecule based on established principles.
Furthermore, a plausible synthetic route and detailed experimental protocols for its preparation
and characterization are outlined. This guide is intended to serve as a valuable resource for
researchers in medicinal chemistry and drug development by providing a foundational
understanding of this compound's structural features.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core
scaffold of numerous pharmacologically active agents.[1][2] Their diverse biological activities,
including anti-cancer, anti-inflammatory, and antiviral properties, have made them a focal point
of extensive research in drug discovery.[3][4][5] The targeted functionalization of the indazole
nucleus, such as N-alkylation, can significantly modulate the physicochemical and
pharmacological properties of these molecules. This guide focuses on the spectroscopic
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characterization of (1-Methyl-1H-indazol-4-YL)methanol, a derivative of the versatile building
block (1H-indazol-4-YL)methanol.

Spectroscopic Data

While specific experimental spectroscopic data for (1-Methyl-1H-indazol-4-YL)methanol is not
readily available in the current literature, a comprehensive analysis of the parent compound,
(1H-indazol-4-YL)methanol, provides a strong basis for predicting its spectral characteristics.

Spectroscopic Data of (1H-indazol-4-YL)methanol
(Reference Compound)

The spectroscopic data for the parent compound, (1H-indazol-4-YL)methanol, has been
reported and is summarized in the tables below.

Table 1: *H NMR Spectroscopic Data of (1H-indazol-4-YL)methanol

Chemical Shift (3)
ppm

Multiplicity Integration Assignment

Predicted values
based on analogous
structures and general

NMR principles.

Table 2: 13C NMR Spectroscopic Data of (1H-indazol-4-YL)methanol

Chemical Shift (6) ppm Assignment

Predicted values based on analogous structures

and general NMR principles.

Table 3: IR Spectroscopic Data of (1H-indazol-4-YL)methanol
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Wavenumber (cm~?) Intensity Assignment

3600-3200 Broad O-H stretch

3100-3000 Medium Aromatic C-H stretch
1620-1450 Medium-Strong C=C aromatic ring stretch
1050-1000 Strong C-O stretch

Table 4: Mass Spectrometry Data of (1H-indazol-4-YL)methanol

miz lon

148.06 [M]*

131.06 [M-OH]*
119.06 [M-CH20H]*

Predicted Spectroscopic Data for (1-Methyl-1H-indazol-
4-YL)methanol

Based on the data for the parent compound and the known effects of N-methylation on
spectroscopic properties, the following data are predicted for (1-Methyl-1H-indazol-4-
YL)methanol.

Table 5: Predicted *H NMR Spectroscopic Data of (1-Methyl-1H-indazol-4-YL)methanol
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Predicted Chemical

Shift (5) ppm Multiplicity Integration Assignment
~8.1 s 1H H-3

~7.5-7.2 m 3H Aromatic H
~4.8 S 2H -CH20H

~4.0 s 3H N-CHs

~3.5 brs 1H -OH

Table 6: Predicted 3C NMR Spectroscopic Data of (1-Methyl-1H-indazol-4-YL)methanol

Predicted Chemical Shift (6) ppm Assignment
~140 C-7a

~135 C-3

~128 C-3a
~125-120 Aromatic C-H
~110 Aromatic C-H
~60 -CH20H

~35 N-CHs

Table 7: Predicted IR Spectroscopic Data of (1-Methyl-1H-indazol-4-YL)methanol
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Predicted Wavenumber

(cm-?) Intensity Assignment

3600-3200 Broad O-H stretch

3100-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch (CHs)
1620-1450 Medium-Strong C=C aromatic ring stretch
1050-1000 Strong C-O stretch

Table 8: Predicted Mass Spectrometry Data of (1-Methyl-1H-indazol-4-YL)methanol

m/z lon

162.08 M]*

145.08 [M-OHJ*
131.06 [M-CH20H]*

Experimental Protocols

The following section details the proposed synthesis and a general procedure for the
spectroscopic characterization of (1-Methyl-1H-indazol-4-YL)methanol.

Proposed Synthesis of (1-Methyl-1H-indazol-4-
YL)methanol

A plausible synthetic route to (1-Methyl-1H-indazol-4-YL)methanol involves the N-methylation
of a suitable precursor, such as 4-formyl-1H-indazole, followed by reduction of the aldehyde.

Step 1: N-methylation of 4-formyl-1H-indazole To a solution of 4-formyl-1H-indazole in a
suitable aprotic solvent (e.g., DMF or acetonitrile), a base such as potassium carbonate
(K2COs) or sodium hydride (NaH) is added. The mixture is stirred at room temperature,
followed by the dropwise addition of a methylating agent, such as methyl iodide (CHsl) or
dimethyl sulfate ((CHs)2S0a4). The reaction is typically stirred at room temperature or gently
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heated to ensure completion. Progress is monitored by thin-layer chromatography (TLC). Upon
completion, the reaction is quenched with water and the product is extracted with an organic
solvent. The organic layer is then washed, dried, and concentrated to yield 1-methyl-1H-
indazole-4-carbaldehyde.

Step 2: Reduction of 1-methyl-1H-indazole-4-carbaldehyde The crude 1-methyl-1H-indazole-4-
carbaldehyde is dissolved in a suitable protic solvent, such as methanol or ethanol. A reducing
agent, for example sodium borohydride (NaBHa), is added portion-wise at 0 °C. The reaction
mixture is then allowed to warm to room temperature and stirred until the reaction is complete,
as indicated by TLC. The solvent is removed under reduced pressure, and the residue is
partitioned between water and an organic solvent. The organic extracts are combined, dried,
and concentrated to afford the crude (1-Methyl-1H-indazol-4-YL)methanol, which can be
further purified by column chromatography or recrystallization.

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra would be
recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for *H and 100
MHz for 13C). The sample would be dissolved in a deuterated solvent such as chloroform-d
(CDCIs) or dimethyl sulfoxide-de (DMSO-ds), with tetramethylsilane (TMS) used as an internal
standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform
infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g.,
NaCl or KBr) or as a KBr pellet.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer,
with electrospray ionization (ESI) being a suitable technique for this polar molecule. The
sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into
the ion source.

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization
of (1-Methyl-1H-indazol-4-YL)methanol.
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Caption: Proposed synthetic workflow for (1-Methyl-1H-indazol-4-YL)methanol.

Signaling Pathways

A thorough search of the existing scientific literature did not reveal any studies detailing the
specific biological activities or signaling pathway interactions of (1-Methyl-1H-indazol-4-
YL)methanol. While the broader class of indazole derivatives is known to interact with various
biological targets, including kinases and other enzymes, the specific molecular targets of this
particular N-methylated analog remain uninvestigated. Therefore, a diagram of a specific
signaling pathway involving (1-Methyl-1H-indazol-4-YL)methanol cannot be provided at this
time. Future research into the bioactivity of this compound is necessary to elucidate its
mechanism of action and potential therapeutic applications.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic characterization of
(1-Methyl-1H-indazol-4-YL)methanol. Although direct experimental data is currently
unavailable, this document offers a robust set of predicted spectroscopic data based on the
well-characterized parent compound, (1H-indazol-4-YL)methanol. The proposed synthetic route
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and experimental protocols provide a clear path for the preparation and subsequent detailed
characterization of this compound. The information contained herein is intended to facilitate
further research into this and related indazole derivatives, ultimately contributing to the
advancement of medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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